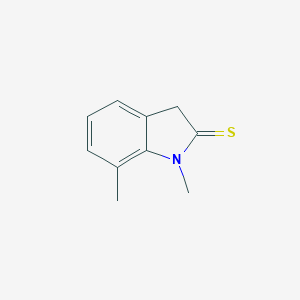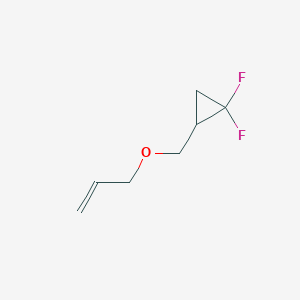![molecular formula C27H44O3 B132092 (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol CAS No. 77733-16-5](/img/structure/B132092.png)
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
23S, 25-Dihydroxyvitamin D3, also known as 23, 25-dihydroxycholecalciferol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 23S, 25-Dihydroxyvitamin D3 is considered to be a practically insoluble (in water) and relatively neutral molecule. 23S, 25-Dihydroxyvitamin D3 has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 23S, 25-dihydroxyvitamin D3 is primarily located in the membrane (predicted from logP) and cytoplasm.
作用机制
Target of Action
The primary target of 23,25-Dihydroxyvitamin D3, also known as 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates gene expression when bound with its ligand, 1,25(OH)2D3 . This receptor-ligand complex can regulate the expression of hundreds of genes involved in various biological functions .
Mode of Action
1,25(OH)2D3 interacts with its target, the VDR, by binding to it. This binding forms a complex that translocates into the nucleus and dimerizes with the retinoid-X receptor (RXR) . This heterodimer then interacts with vitamin D response elements (VDRE) in the promoter regions of target genes, thereby regulating their expression . This interaction results in a wide spectrum of biological processes, including defense against cancer and infections, and the maintenance of tissue and organ functions .
Biochemical Pathways
The metabolism of 23,25-Dihydroxyvitamin D3 involves a series of hydroxylation steps. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D3 (25(OH)D3). The second hydroxylation happens in the kidneys, yielding the active form, 1,25-dihydroxyvitamin D3 . These reactions are catalyzed by mitochondrial cytochrome P450s . The active form, 1,25(OH)2D3, can be inactivated by CYP24A1, a major vitamin D inactivating enzyme .
Pharmacokinetics
The pharmacokinetics of 23,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract or synthesized in the skin by direct ultraviolet (UV) irradiation . After its synthesis, it undergoes hydroxylation in the liver and kidneys to form the active hormone . The absorption of vitamin D is increased when taken with high-fat foods . The active form, 1,25(OH)2D3, is tightly regulated by CYP24A1, which catalyzes the hydroxylation at C-24 and C-23, producing biologically inactive calcitroic acid .
Result of Action
The action of 23,25-Dihydroxyvitamin D3 results in various molecular and cellular effects. It plays a crucial role in regulating bone growth, maintaining calcium and phosphate homeostasis, modulating immune function , and potentially reducing cell proliferation through various mechanisms . It also influences growth, cellular differentiation, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 23,25-Dihydroxyvitamin D3. Sunlight, specifically UVB radiation, is essential for the synthesis of vitamin D3 in the skin . Dietary factors, such as fat intake, can also affect the absorption of vitamin D . Genetic factors, including polymorphisms in genes related to vitamin D metabolism, can influence the individual’s response to vitamin D supplementation .
生化分析
Biochemical Properties
23,25-Dihydroxycholecalciferol interacts with various enzymes and proteins in the body. It is a substrate for the enzyme CYP24A1, which catalyzes the hydroxylation of the compound, leading to the formation of multiple metabolites . This interaction plays a significant role in the regulation of calcium and phosphate metabolism .
Cellular Effects
23,25-Dihydroxycholecalciferol influences various cellular processes. It has been reported to stimulate the proliferation and DNA synthesis of rabbit costal growth cartilage cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 23,25-Dihydroxycholecalciferol involves binding to the Vitamin D receptor (VDR) in the nucleus of the cell . This binding activates the VDR, leading to the transcription of genes that regulate calcium and phosphate homeostasis .
Temporal Effects in Laboratory Settings
The effects of 23,25-Dihydroxycholecalciferol change over time in laboratory settings. For instance, it has been reported that the compound was converted into at least five metabolites in kidney homogenates prepared from 1,25-dihydroxycholecalciferol-treated chickens .
Dosage Effects in Animal Models
The effects of 23,25-Dihydroxycholecalciferol vary with different dosages in animal models. For example, small oral doses (1-10 µg/day) of 24,25-Dihydroxycholecalciferol were found to be as potent as 1,25-Dihydroxycholecalciferol in increasing intestinal absorption of calcium both in normal persons and in patients with a variety of disorders of calcium metabolism .
Metabolic Pathways
23,25-Dihydroxycholecalciferol is involved in the metabolic pathway of Vitamin D3. It is a product of the hydroxylation of 25-Hydroxycholecalciferol, a process catalyzed by the enzyme CYP24A1 .
Transport and Distribution
23,25-Dihydroxycholecalciferol is transported and distributed within cells and tissues. It is primarily synthesized in the kidneys and then released into the circulation . From there, it can be taken up by various tissues in the body .
Subcellular Localization
The subcellular localization of 23,25-Dihydroxycholecalciferol is primarily in the mitochondria of the cells, where it is synthesized . It can also be found in the nucleus when it binds to the Vitamin D receptor to exert its effects .
属性
CAS 编号 |
77733-16-5 |
|---|---|
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23?,24-,25+,27-/m1/s1 |
InChI 键 |
JVBPQHSRTHJMLM-KROKRKHLSA-N |
SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
手性 SMILES |
C[C@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
规范 SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
物理描述 |
Solid |
同义词 |
(6R)-2-Methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-2,4-heptanediol; (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,23,25-triol; 23,25-Dihydroxy-_x000B_cholecalciferol; 23,2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)




![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)




![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

